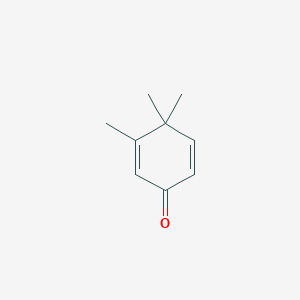

3,4,4-trimethylcyclohexa-2,5-dien-1-one

Beschreibung

3,4,4-Trimethylcyclohexa-2,5-dien-1-one is a cyclohexadienone derivative characterized by three methyl substituents at positions 3, 4, and 4 (Figure 1). The compound’s structure features a conjugated dienone system, which imparts distinct electronic and steric properties. Cyclohexadienones are widely studied for their roles in organic synthesis, particularly in cycloaddition reactions and as intermediates in natural product synthesis. For instance, 4,4-dimethyl-3-phenyl-2,5-cyclohexadien-1-one (C₁₄H₁₄O, MW 198.27) shares the dienone core but substitutes a phenyl group at position 3 .

Eigenschaften

CAS-Nummer |

17429-31-1 |

|---|---|

Molekularformel |

C9H12O |

Molekulargewicht |

136.19 g/mol |

IUPAC-Name |

3,4,4-trimethylcyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C9H12O/c1-7-6-8(10)4-5-9(7,2)3/h4-6H,1-3H3 |

InChI-Schlüssel |

XWYNZKIPFPUMPJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C=CC1(C)C |

Kanonische SMILES |

CC1=CC(=O)C=CC1(C)C |

Andere CAS-Nummern |

17429-31-1 |

Synonyme |

3,4,4-Trimethyl-2,5-cyclohexadien-1-one |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

5-Fluor-2'-Desoxycytidin kann synthetisiert werden, indem 5-Fluor-2'-Desoxyuridin mit 2,4,6-Trimethylphenol in Gegenwart von 1-Methylpyrrolidin und Trifluoressigsäureanhydrid behandelt wird, gefolgt von Aminolyse . Der exocyclische Amin von 5-Fluor-2'-Desoxycytidin wird mit N-Acetyl-, Pivaloyl- oder Benzoylgruppen geschützt, wobei N-Acetyl aufgrund seiner Stabilität unter sauren Bedingungen und der einfachen Entfernung nach der Festphasensynthese am besten geeignet ist .

Industrielle Produktionsmethoden

Die industrielle Produktion von 5-Fluor-2'-Desoxycytidin beinhaltet die großtechnische Synthese unter Verwendung ähnlicher Methoden wie oben beschrieben, wobei die Ausbeute und Reinheit optimiert werden. Der Prozess beinhaltet die Schutz von funktionellen Gruppen, selektive Fluorierung und Deproteschritte, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Fluor-2'-Desoxycytidin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umwandlung in 5-Fluor-2'-Desoxyuridin.

Reduktion: Nicht häufig gemeldet.

Substitution: Fluor-Substitution an der 5-Position des Cytidinrings.

Häufige Reagenzien und Bedingungen

Hauptprodukte

5-Fluor-2'-Desoxyuridin: Durch Oxidation gebildet.

5-Fluoruracil: Ein Metabolit mit zytotoxischen Eigenschaften.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

5-Fluor-2'-Desoxycytidin übt seine Wirkung durch Hemmung der DNA-Methyltransferase aus, was zur Aktivierung von Tumorsuppressorgenen führt. Es bildet eine kovalente Bindung mit dem Cysteinrest im aktiven Zentrum der DNA-Methyltransferase und hemmt so deren Aktivität. Zusätzlich wird es in 5-Fluoruracil umgewandelt, das die Thymidylat-Synthase weiter hemmt, wodurch die Produktion von Thymidinmonophosphat reduziert und die DNA-Synthese gehemmt wird.

Wirkmechanismus

5-fluoro-2’-deoxycytidine exerts its effects by inhibiting DNA methyltransferase, leading to the activation of tumor suppressor genes. It forms a covalent link with the cysteine residue in the active site of DNA methyltransferase, thereby inhibiting its activity . Additionally, it is converted to 5-fluorouracil, which further inhibits thymidylate synthase, reducing the production of thymidine monophosphate and leading to DNA synthesis inhibition .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Comparisons

*Calculated based on molecular formula.

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in ) enhance the electrophilicity of the dienone, making it more reactive in Diels-Alder reactions than methyl-substituted derivatives.

- Hydrogen Bonding: Hydroxyl groups (e.g., in ) introduce hydrogen-bonding capabilities, improving solubility in polar solvents relative to nonpolar methylated analogs.

Spectroscopic Characterization

NMR and HRMS are standard for structural confirmation:

- 1H NMR: Methyl groups typically resonate at δ 1.2–1.5 ppm, while conjugated dienone protons appear at δ 5.5–6.5 ppm (e.g., δ 6.0–7.5 in ).

- FTIR : Strong C=O stretches near 1670 cm⁻¹ and C=C stretches at 1600 cm⁻¹ are consistent across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.